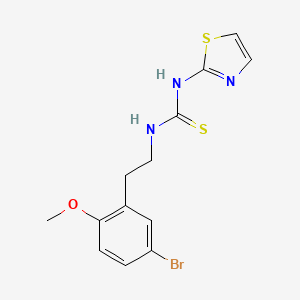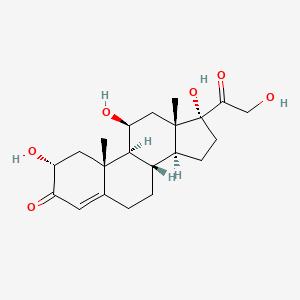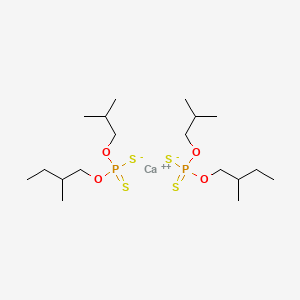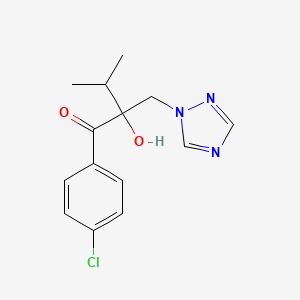
5-Bicyclo(2.2.1)hept-2-yl-2,4-dimethylpent-2-en-1-al
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bicyclo(2.2.1)hept-2-yl-2,4-dimethylpent-2-en-1-al is an organic compound with the molecular formula C14H22O. It is characterized by a bicyclic structure, which includes a norbornane framework, and an aldehyde functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bicyclo(2.2.1)hept-2-yl-2,4-dimethylpent-2-en-1-al typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core, which is derived from norbornene or norbornadiene.
Substitution Reactions: The dimethylpent-2-en-1-al moiety is introduced via substitution reactions, often involving Grignard reagents or organolithium compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the reactions.
Optimization of Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize yield and purity.
Purification Techniques: Employing distillation, crystallization, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bicyclo(2.2.1)hept-2-yl-2,4-dimethylpent-2-en-1-al undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde to primary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, or nickel catalysts for hydrogenation reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Bicyclo(2.2.1)hept-2-yl-2,4-dimethylpent-2-en-1-al has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 5-Bicyclo(2.2.1)hept-2-yl-2,4-dimethylpent-2-en-1-al involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways, such as oxidative stress response or inflammatory pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Norbornene: Shares the bicyclic structure but lacks the aldehyde and dimethylpent-2-en-1-al moieties.
Norbornadiene: Similar bicyclic structure with two double bonds.
Bicyclo(2.2.1)heptane: Lacks the functional groups present in 5-Bicyclo(2.2.1)hept-2-yl-2,4-dimethylpent-2-en-1-al.
Uniqueness
This compound is unique due to its combination of a bicyclic core with an aldehyde group and a dimethylpent-2-en-1-al moiety.
Propriétés
Numéro CAS |
68139-02-6 |
|---|---|
Formule moléculaire |
C14H22O |
Poids moléculaire |
206.32 g/mol |
Nom IUPAC |
(E)-5-(2-bicyclo[2.2.1]heptanyl)-2,4-dimethylpent-2-enal |
InChI |
InChI=1S/C14H22O/c1-10(5-11(2)9-15)6-14-8-12-3-4-13(14)7-12/h5,9-10,12-14H,3-4,6-8H2,1-2H3/b11-5+ |
Clé InChI |
RTLMMYGTTYKHNZ-VZUCSPMQSA-N |
SMILES isomérique |
CC(CC1CC2CCC1C2)/C=C(\C)/C=O |
SMILES canonique |
CC(CC1CC2CCC1C2)C=C(C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


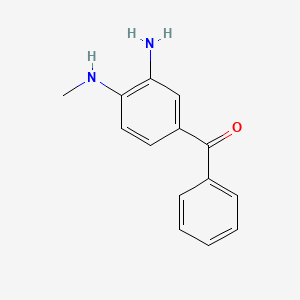
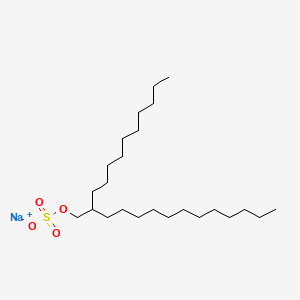

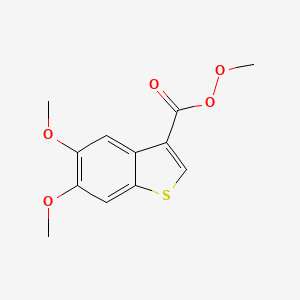
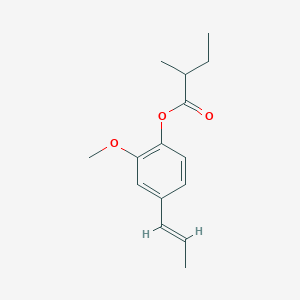
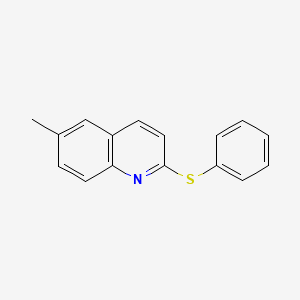
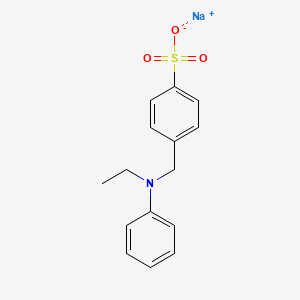

![decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one](/img/structure/B12670244.png)
